molecular formula C18H20ClN3O B14919494 2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14919494
M. Wt: 329.8 g/mol
InChI Key: GGFKOASEAHZNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a butylamino group, a chlorophenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Addition of the Butylamino Group: The final step involves the nucleophilic substitution reaction where the butylamino group is added to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways.

    Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It may influence gene expression, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(butylamino)-7-(3-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a fluorine atom instead of chlorine.

    2-(butylamino)-7-(3-bromophenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a bromine atom instead of chlorine.

    2-(butylamino)-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical and biological properties, distinguishing it from its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

2-(butylamino)-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C18H20ClN3O/c1-2-3-7-20-18-21-11-15-16(22-18)9-13(10-17(15)23)12-5-4-6-14(19)8-12/h4-6,8,11,13H,2-3,7,9-10H2,1H3,(H,20,21,22)

InChI Key

GGFKOASEAHZNAI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.